2-Bromo-5-morpholinobenzonitrile
Overview
Description
2-Bromo-5-morpholinobenzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives. It is characterized by its molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol . This compound appears as a white to off-white crystalline powder and is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-morpholinobenzonitrile typically involves the reaction of 2-bromo-5-fluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at a temperature of 100°C for 48 hours . The reaction mixture is then poured into water, and the precipitate is filtered off and purified by column chromatography on silica gel .
Another method involves the use of sodium carbonate and tetrakis(triphenylphosphine)palladium as catalysts in a mixture of 1,4-dioxane, ethanol, and water at 120°C for 2 hours under an inert atmosphere . This method yields a pale yellow solid of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-morpholinobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the benzonitrile derivative with another aromatic compound.
Scientific Research Applications
2-Bromo-5-morpholinobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-morpholinobenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can modify the structure and function of biomolecules. The presence of the bromine atom and the morpholine ring in its structure allows it to engage in unique interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: A precursor in the synthesis of 2-Bromo-5-morpholinobenzonitrile.
2-Bromo-5-chlorobenzonitrile: Another benzonitrile derivative with similar reactivity.
2-Bromo-5-methoxybenzonitrile: A compound with a methoxy group instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-bromo-5-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNTPZCJFCZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.